Cas no 904325-80-0 ([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
![[1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)- structure](https://ja.kuujia.com/scimg/cas/904325-80-0x500.png)
[1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)- 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-
- (4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanol
- SCHEMBL8027367
- JNZHFSLLDIFLGS-UHFFFAOYSA-N
- 4'-(Trifluoromethoxy)biphenyl-4-methanol
- 904325-80-0
-
- インチ: InChI=1S/C14H11F3O2/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2
- InChIKey: JNZHFSLLDIFLGS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 268.07111408Da
- どういたいしつりょう: 268.07111408Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 29.5Ų
[1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022IC2-500mg |
(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanol |
904325-80-0 | 95% | 500mg |
$652.00 | 2025-02-13 | |
Aaron | AR022IC2-250mg |
(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanol |
904325-80-0 | 95% | 250mg |
$574.00 | 2025-02-13 |
[1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)- 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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[1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-に関する追加情報
Professional Introduction to [1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy) (CAS No. 904325-80-0)
[1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 904325-80-0, belongs to the biphenyl derivative family, characterized by its two benzene rings connected by a central carbon-carbon bond. The presence of a hydroxymethyl group at the 4-position and a trifluoromethoxy group at the 4'-position imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various therapeutic agents and advanced materials.
The structural features of [1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy) make it particularly interesting for researchers exploring novel drug candidates. The trifluoromethoxy group is known for its ability to enhance metabolic stability and binding affinity in drug molecules. Recent studies have demonstrated that trifluoromethylated compounds often exhibit improved pharmacokinetic profiles, which is a critical factor in the development of effective pharmaceuticals. The hydroxymethyl group, on the other hand, provides a site for further functionalization, allowing for the creation of more complex molecular architectures.
In the realm of pharmaceutical research, biphenyl derivatives have been extensively studied for their potential applications in treating a wide range of diseases. The compound CAS No. 904325-80-0 is no exception. Its unique combination of electronic and steric properties makes it a promising candidate for developing new therapeutic agents. For instance, researchers have explored its utility in creating kinase inhibitors, which are essential in targeting various cancers and inflammatory diseases. The electron-withdrawing nature of the trifluoromethoxy group can modulate the reactivity of the molecule, enabling precise interactions with biological targets.
Moreover, the growing interest in materials science has highlighted the potential of [1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy) as a building block for advanced polymers and liquid crystals. The biphenyl core provides rigidity and thermal stability, while the functional groups allow for tunable properties such as solubility and optical characteristics. These attributes are particularly valuable in the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other electronic materials that require high performance and reliability.
The synthesis of [1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by reduction steps to introduce the hydroxymethyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance selectivity and efficiency. The presence of fluorine atoms adds complexity to the synthesis but also contributes to the compound's overall stability and reactivity.
Recent advancements in computational chemistry have further facilitated the study of CAS No. 904325-80-0. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at an atomic level. This information is crucial for designing drugs with optimal efficacy and minimal side effects. Additionally, computational methods help in identifying potential synthetic pathways by predicting reaction outcomes before experimental trials are conducted.
The pharmaceutical industry continues to invest in research aimed at uncovering new applications for biphenyl derivatives like [1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy). Collaborative efforts between academia and industry have led to innovative approaches in drug discovery and development. For example, high-throughput screening (HTS) technologies enable rapid testing of thousands of compounds for their biological activity against various disease targets. Such initiatives have accelerated the identification of promising candidates for further investigation.
In conclusion, [1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy) (CAS No. 904325-80-0) represents a significant advancement in both pharmaceutical chemistry and materials science. Its unique structural features offer numerous opportunities for developing new drugs and advanced materials with enhanced performance characteristics. As research continues to uncover its potential applications, this compound is poised to play a crucial role in addressing some of today's most pressing scientific challenges.
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